![molecular formula C17H16ClN5O3 B2357681 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N,N-dimethyl-3-oxobutanamide CAS No. 895019-23-5](/img/structure/B2357681.png)
2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N,N-dimethyl-3-oxobutanamide
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Overview
Description
Scientific Research Applications
Antimicrobial and Anticancer Activity
A variety of pyrazolo[3,4-d]pyrimidine derivatives, including compounds structurally similar to 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N,N-dimethyl-3-oxobutanamide, have demonstrated potential as antimicrobial and anticancer agents. Research by Hafez, El-Gazzar, and Al-Hussain (2016) found that certain pyrazolo[3,4-d]pyrimidine compounds exhibited higher anticancer activity than the reference drug doxorubicin. Additionally, El-Morsy, El-Sayed, and Abulkhair (2017) synthesized a series of similar compounds, revealing mild to moderate antitumor activity against the human breast adenocarcinoma cell line MCF7 (Hafez, El-Gazzar, & Al-Hussain, 2016) (El-Morsy, El-Sayed, & Abulkhair, 2017).
Adenosine Receptor Affinity
Pyrazolo[3,4-d]pyrimidines, including structurally related compounds, have been identified as having affinity for A1 adenosine receptors. Harden, Quinn, and Scammells (1991) synthesized analogues of 1-methylisoguanosine, finding that certain substitutions enhanced receptor activity. This suggests the potential for developing compounds with specific pharmacological properties targeting adenosine receptors (Harden, Quinn, & Scammells, 1991).
Insecticidal and Antibacterial Potential
Research conducted by Deohate and Palaspagar (2020) involved the synthesis of pyrimidine linked pyrazol-3-yl amines, which were evaluated for insecticidal and antibacterial activity. This indicates the potential of pyrazolo[3,4-d]pyrimidine derivatives in developing new insecticidal and antibacterial agents (Deohate & Palaspagar, 2020).
Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[3,4-d]pyrimidine core have been reported to inhibitCyclin-Dependent Kinases (CDKs) . CDKs are essential proteins in cellular processes and play a significant role in cell proliferation .
Mode of Action
Related compounds with a pyrazolo[3,4-d]pyrimidine core have been shown to inhibit cdk2, causing a significant alteration in cell cycle progression . This suggests that the compound might interact with its targets, leading to changes in cell cycle progression.
Biochemical Pathways
Inhibition of cdk2, as seen in related compounds, can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest, thereby inhibiting cell proliferation .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart for related compounds have shown suitable pharmacokinetic properties . These properties can help in structure requirement prediction for the observed antitumor activity .
Result of Action
Related compounds have shown significant cytotoxic activities against various cell lines . For instance, one study highlighted a derivative that displayed potent dual activity against examined cell lines and CDK2, leading to apoptosis induction within HCT cells .
properties
IUPAC Name |
2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N,N-dimethyl-3-oxobutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O3/c1-10(24)14(17(26)21(2)3)22-9-19-15-13(16(22)25)8-20-23(15)12-6-4-5-11(18)7-12/h4-9,14H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQTUAGOLPFGDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)N(C)C)N1C=NC2=C(C1=O)C=NN2C3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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